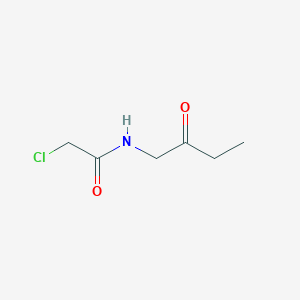

2-chloro-N-(2-oxobutyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-oxobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-2-5(9)4-8-6(10)3-7/h2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGUIRBWXZPLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Chloro N 2 Oxobutyl Acetamide and Analogous Compounds

Amidation Reactions Employing Chloroacetyl Derivatives

The most common and direct route to N-substituted chloroacetamides involves the reaction of an amine with a chloroacetyl derivative, typically chloroacetyl chloride. This method is widely applicable to a range of primary and secondary amines.

The synthesis of 2-chloro-N-(2-oxobutyl)acetamide is achieved through the direct N-chloroacetylation of its amine precursor, 1-aminobutan-2-one. This reaction is analogous to the general synthesis of N-substituted chloroacetamides from various amines and chloroacetyl chloride. researchgate.net The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net

This reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. tandfonline.comsphinxsai.com For instance, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide involves dissolving 4-aminophenol in acetic acid, followed by the portion-wise addition of chloroacetyl chloride in an ice-bath. nih.gov After the reaction, a sodium acetate solution is added to induce the precipitation of the product. nih.gov Similarly, other analogous compounds have been synthesized by reacting various aliphatic and aromatic amines with chloroacetyl chloride at room temperature, with the reaction progress monitored by thin-layer chromatography. ijpsr.info

The efficiency and yield of chloroacetylation reactions are highly dependent on the chosen reaction conditions, including the solvent, base, and catalyst. The development of an improved synthetic protocol is a significant area of interest to overcome drawbacks of some methods, such as harsh conditions, long reaction times, or difficult product isolation. sphinxsai.com

Systematic studies have been conducted to optimize these parameters. For example, in the chloroacetylation of 2-aminobenzyl alcohol, a model substrate with both amine and alcohol groups, various solvents and bases were tested. tandfonline.com Different amines were found to require different conditions for maximum yield; aniline required no base, while benzylamine needed an inorganic base like potassium carbonate in acetonitrile (B52724), and butylamine required a reverse addition method with no base. tandfonline.comtandfonline.com

The choice of base is critical. A study comparing several organic bases for the reaction of 2-aminobenzyl alcohol with chloroacetyl chloride in dichloromethane (CH2Cl2) found that triethylamine (B128534) (TEA) provided the highest ratio of the desired N-acylated product (anilide) to the disubstituted product. researchgate.net

| Entry | Organic Base | Anilide (%) | Disubstituted Product (%) |

| 1 | DBU | 50 | 50 |

| 2 | DABCO | 47 | 53 |

| 3 | DMAP | 55 | 45 |

| 4 | DIPEA | 35 | 65 |

| 5 | Lutidine | 25 | 75 |

| 6 | DBN | 67 | 33 |

| 7 | TEA | 83 | 17 |

| 8 | No base | 15 | 85 |

Data adapted from a study on the chloroacetylation of 2-aminobenzyl alcohol, showing product distribution based on NMR integration. researchgate.net

Furthermore, 1,8-Diazabicyclo-[5.4.0]undec-7-ene (DBU) has been identified as an effective and commercially available catalyst for the amidation of aromatic amines with chloroacetyl chloride. researchgate.net A facile one-pot process using DBU in tetrahydrofuran (THF) at room temperature has been developed, yielding products in 75 to 95% within 3-6 hours. researchgate.netresearchgate.net Optimization studies showed that the combination of DBU as a catalyst and THF as a solvent gave the best results compared to other bases and solvents. researchgate.net

| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | DBU | THF | 3 | 86 |

| 2 | Aniline | DBU | DCM | 6 | 62 |

| 3 | Aniline | DBU | Toluene | 6 | 54 |

| 4 | Aniline | DABCO | THF | 6 | 72 |

| 5 | Aniline | DABCO | DCM | 8 | 51 |

| 6 | Aniline | DABCO | Toluene | 8 | 43 |

Comparative study for the synthesis of 2-chloro-N-phenylacetamide using different bases and solvents. researchgate.net

In some cases, metal-free and biocompatible conditions have been developed, such as using a phosphate buffer, which allows for highly chemoselective N-chloroacetylation of amino compounds within 20 minutes. tandfonline.comtandfonline.com

Advanced Synthetic Routes to Chloroacetamide Scaffolds

Beyond direct amidation, more sophisticated strategies have been developed to construct the chloroacetamide framework, including multicomponent reactions.

While direct amidation is the most documented route, advanced syntheses for chloroacetamide scaffolds can theoretically proceed through other intermediates. However, specific examples involving the reaction of α,β-unsaturated ketones and halonitriles to directly yield structures analogous to this compound are not prominently featured in the surveyed literature.

Multicomponent assembly processes (MCAPs) offer an efficient pathway to complex molecules in a single step. One such approach has been developed for the synthesis of functionalized heterocycles incorporating a chloroacetyl group. nih.gov This method involves a Mannich-type process where an imine is treated with a silyl ketene acetal and chloroacetyl chloride in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov For example, the reaction of 7-bromodihyroisoquinoline (an imine precursor) with a silyl ketene acetal and chloroacetyl chloride at -78 °C provided the corresponding N-chloroacetylated product in 89% yield. nih.gov This strategy demonstrates the ability to incorporate the chloroacetamide scaffold into complex molecular frameworks through a convergent and highly efficient multicomponent reaction. nih.gov

Methodologies for Compound Isolation and Purity Assessment

The isolation and purification of this compound and its analogs are crucial steps to ensure the final product is free from starting materials, reagents, and byproducts.

Commonly, the crude product is isolated from the reaction mixture by filtration, especially if it precipitates out of solution. ijpsr.infoorgsyn.org This is often facilitated by pouring the reaction mixture into ice-cold water. ijpsr.infoorgsyn.org The collected solid is then typically washed with cold water to remove water-soluble impurities like ammonium (B1175870) chloride or the salts of the base used. orgsyn.orgneliti.com

For further purification, recrystallization is a standard technique. Ethanol (B145695) is a frequently used solvent for recrystallizing chloroacetamide derivatives, yielding the final product as crystals. nih.govijpsr.inforesearchgate.net

The purity and structural confirmation of the synthesized compounds are assessed using a combination of analytical and spectroscopic methods:

Melting Point: Determination of the melting point is a quick and easy way to assess purity, as impurities tend to depress and broaden the melting range. ijpsr.info

Spectroscopy: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure. nih.govresearchgate.netresearchgate.net

Elemental Analysis: This technique determines the elemental composition of the compound, providing further evidence of its purity and identity. sphinxsai.comresearchgate.net

Chromatography: Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction. ijpsr.info For purification, particularly for non-crystalline products, column chromatography is employed. sphinxsai.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both purity assessment and characterization of complex mixtures. researchgate.netnih.gov

Chemical Transformations and Mechanistic Insights of 2 Chloro N 2 Oxobutyl Acetamide Derivatives

Nucleophilic Substitution at the α-Chloro Carbon Center

The most prominent reaction of α-chloroacetamides is the nucleophilic substitution of the chlorine atom. researchgate.netresearchgate.net The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself, making it susceptible to attack by electron-rich species (nucleophiles). sydney.edu.au This reactivity allows for the facile introduction of various functional groups. researchgate.net

The α-chloro group in 2-chloro-N-(2-oxobutyl)acetamide and its derivatives readily undergoes substitution by a wide range of heteroatom nucleophiles. researchgate.net This reaction is a cornerstone for building molecular complexity from simple chloroacetamide precursors.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form ethers. For instance, the alkylation of pyridin-3-ols with N-substituted chloroacetamides results in the formation of 2-(pyridin-3-yloxy)acetamides. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for this transformation, leading to the synthesis of α-aminoacetamides. ijpsr.info The reaction can be carried out with the amine acting as both the nucleophile and the base, or with an auxiliary base like triethylamine (B128534) or potassium carbonate. researchgate.net

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with α-chloroacetamides to form thioethers. A common application is the reaction with thiourea (B124793) or its derivatives, which often serves as an entry point for the synthesis of sulfur-containing heterocycles. researchgate.netscholarsresearchlibrary.com For example, N-aryl-2-chloroacetamides react with ammonium (B1175870) thiocyanate (B1210189) to yield 2-(arylimino)thiazolidin-4-ones. researchgate.net

The general scheme for these substitution reactions is presented below:

While specific kinetic studies on this compound were not found in the reviewed literature, the nucleophilic substitution at the α-chloro carbon generally proceeds via an S_N2 mechanism. The rate of such reactions is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution. sydney.edu.au

Steric Hindrance: Steric bulk on the nucleophile or near the reaction center on the acetamide (B32628) can slow the reaction rate.

The reaction's progress is dependent on the stability of the transition state, which is characteristic of the bimolecular S_N2 pathway. sydney.edu.au

Intramolecular Cyclization Reactions

A key feature of the reactivity of this compound derivatives is their propensity to undergo intramolecular cyclization, especially after an initial nucleophilic substitution. These reactions are powerful tools for the construction of diverse heterocyclic rings.

In the presence of a base, derivatives of this compound can cyclize to form various heterocyclic structures. The base can serve to deprotonate a nucleophilic group within the molecule, which then attacks the electrophilic α-carbon, displacing the chloride.

The synthesis of nitrogen-containing rings such as pyrrolidinones and piperidinones from appropriate precursors is a well-established strategy. mdpi.comnih.gov For derivatives of this compound, an intramolecular aza-Michael reaction or related cyclization can be envisioned. For example, a precursor with a suitably placed amine or activated C-H bond could cyclize to form a five- or six-membered ring. Modern methods, such as N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations, have been developed to construct highly functionalized 2-pyrrolidinones, demonstrating the importance of this structural motif. rsc.org

| Ring System | General Approach | Reference |

| Piperidinones | Intramolecular cyclization of alkene-bearing amides via hydride transfer. | mdpi.com |

| Pyrrolidinones | Deacylation of an acetamide to a free amino group, followed by cyclization. | nih.gov |

| Pyrrolidinones | N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization of suitable precursors. | rsc.org |

The reaction of α-chloroacetamides with binucleophilic reagents is a common and efficient method for constructing fused heterocyclic systems like imidazoles and thiazolidinones.

Imidazoles: The synthesis of imidazoles can be achieved by reacting α-chloroacetamides with reagents containing a 1,2-diamine functionality. For instance, the reaction of an N-substituted chloroacetamide with ethylenediamine (B42938) can lead to the formation of an imidazole (B134444) ring. wjpsonline.com This approach is part of a broader set of methods for synthesizing substituted imidazoles, which are significant components in many functional molecules. rsc.orgorganic-chemistry.org Theoretical studies have also investigated the formation of 2-chloroimidazole from the reaction of imidazole with hypochlorous acid. nih.gov

Thiazolidinones: Thiazolidinones are readily synthesized from α-chloroacetamide derivatives. A classic method involves the reaction with thiourea or thioglycollic acid. scholarsresearchlibrary.comscispace.com In one example, N-aryl-2-chloroacetamides react with ammonium thiocyanate in refluxing ethanol (B145695) to produce 2-(arylimino)thiazolidin-4-ones. researchgate.net Another pathway involves the condensation of a chloroacetamide with a compound containing both a thiol and an amine group, leading to cyclization. nih.govfabad.org.tr

The following table summarizes representative syntheses of thiazolidinones from chloroacetamide precursors.

| Starting Material | Reagent | Product | Yield | Reference |

| N-aryl-2-chloroacetamide | Ammonium thiocyanate | 2-(arylimino)thiazolidin-4-one | - | researchgate.net |

| 2-chloro acetic acid | Thiourea | 2,4-Thiazolidinedione | - | scholarsresearchlibrary.com |

| 2-cyano-3-mercapto-3-phenylamino-acrylamide | Ethyl 2-bromo-3-arylpropionates | 2-cyano-2-[5-(R-benzyl)-4-oxo-3-phenyl-thiazolidin-2-ylidene]-acetamide | - | fabad.org.tr |

| Hydrazide derivatives | Isothiocyanate, then dialkyl acetylenedicarboxylates | 4-oxothiazolidin-quinolone hybrid | Good | nih.gov |

No Information Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical transformations, mechanistic insights, cyclization pathways, rate-determining steps, or reactive intermediates for the compound This compound .

The requested article, which was to be structured around the specific outline provided, could not be generated due to the absence of research data on this particular molecule. Searches for "this compound" in the context of regioselectivity, stereoselectivity, reaction mechanisms, and intermediate characterization did not yield any relevant scholarly articles, patents, or other citable sources.

While general information exists for the broader class of 2-chloroacetamides, this information is not specific to the derivative with a 2-oxobutyl substituent and therefore cannot be used to fulfill the detailed requirements of the request. The strict adherence to the provided outline and the focus solely on "this compound" cannot be met without specific scientific findings.

Therefore, the content for the following sections and subsections could not be created:

Investigation of Reaction Mechanisms and Intermediates

Characterization of Reactive Intermediates

Without any foundational research on the chemical behavior of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Characterization Techniques for 2 Chloro N 2 Oxobutyl Acetamide Structures

Spectroscopic Methods for Molecular Fingerprinting

Spectroscopic techniques are indispensable for determining the structure of 2-chloro-N-(2-oxobutyl)acetamide. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic composition and bonding arrangement.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for identifying the types of bonds present. udel.eduvscht.cz

For this compound, the spectrum would be dominated by several key absorptions. The presence of two carbonyl groups—one from the amide and one from the ketone—results in strong, sharp peaks in the range of 1670-1780 cm⁻¹. libretexts.org Specifically, the ketone C=O stretch is expected around 1715 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a slightly lower wavenumber, around 1650 cm⁻¹, due to resonance effects. pg.edu.plmasterorganicchemistry.com

Other significant peaks include a moderate absorption between 3200 and 3600 cm⁻¹ corresponding to the N-H stretch of the secondary amide, and C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic portions of the molecule. udel.edu The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3200 - 3600 | Moderate |

| Ketone (C=O) | C=O Stretch | ~1715 | Strong, Sharp |

| Amide (C=O) | Amide I Band (C=O Stretch) | ~1650 | Strong, Sharp |

| Amide (N-H) | Amide II Band (N-H Bend) | 1510 - 1700 | Moderate |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of hydrogen atoms and their local chemical environments. For this compound, one would expect to see distinct signals for each non-equivalent proton. The protons on the chloromethyl group (Cl-CH₂-) would be significantly deshielded by the adjacent chlorine and carbonyl group, appearing far downfield. Protons adjacent to the ketone and amide functionalities would also show characteristic downfield shifts. oregonstate.edu The terminal methyl group (CH₃-) would appear furthest upfield.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. The two carbonyl carbons (amide and ketone) would be the most downfield signals, typically appearing between 160 and 210 ppm. ucl.ac.uk The carbon attached to the chlorine atom would also be significantly deshielded.

Predicted ¹H and ¹³C NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H | ~7.5 - 8.5 | Triplet (t) |

| Cl-CH₂-C=O | ~4.0 - 4.5 | Singlet (s) |

| N-CH₂-CH₂ | ~3.4 - 3.8 | Quartet (q) |

| CH₂-CH₂-C=O | ~2.6 - 3.0 | Triplet (t) |

| CH₃ | ~1.0 - 1.3 | Triplet (t) |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | ~205 - 215 |

| Amide C=O | ~165 - 175 |

| Cl-CH₂ | ~40 - 50 |

| N-CH₂ | ~45 - 55 |

| CH₂-C=O | ~35 - 45 |

| CH₃ | ~5 - 15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the N-H proton and the adjacent N-CH₂ protons, as well as correlations between the protons of the ethyl group attached to the ketone (C=O-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is a definitive way to assign carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (like the two C=O groups) which have no attached protons and for linking different fragments of the molecule together. For instance, HMBC would show a correlation from the Cl-CH₂ protons to the amide carbonyl carbon, confirming their connectivity.

Summary of 2D NMR Experiments for Structural Elucidation

| Experiment | Correlation Type | Key Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent proton networks (e.g., -CH₂-CH₂-). |

| HSQC | ¹H – ¹³C (1-bond) | Directly links protons to their attached carbons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connects molecular fragments and assigns quaternary carbons. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

In GC-MS, the sample is first passed through a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The primary data obtained from MS is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks (M⁺ and M+2⁺) in an approximate 3:1 abundance ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. jove.com

The fragmentation pattern provides further structural confirmation. Cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage) is a common and predictable fragmentation pathway for ketones and amides. libretexts.orglibretexts.orgyoutube.com

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (Structure) | Predicted m/z | Origin |

|---|---|---|

| [C₆H₁₀ClNO₂]⁺ | 179/181 | Molecular Ion (M⁺) |

| [CH₃CH₂CO]⁺ | 57 | Alpha-cleavage at ketone |

| [ClCH₂CO]⁺ | 77/79 | Alpha-cleavage at amide |

| [M - Cl]⁺ | 144 | Loss of chlorine radical |

| [M - CH₂Cl]⁺ | 130 | Loss of chloromethyl radical |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification and quantification of this compound in complex mixtures.

In a typical LC-MS analysis, a solution containing the analyte is injected into an HPLC system. For N-substituted acetamides, a reversed-phase column, such as a C18 column, is commonly employed. youtube.comsielc.com The separation is achieved using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency. sielc.comsielc.com

As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. For acetamide (B32628) derivatives, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. nih.govmdpi.com ESI typically produces protonated molecules ([M+H]⁺), while APCI can also be effective and may offer better sensitivity for certain haloacetamides. nih.govmdpi.com

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the [M+H]⁺ ion of this compound would be selected and fragmented, yielding a characteristic fragmentation pattern that can be used for unambiguous identification. The fragmentation of related haloacetamides often involves the loss of specific groups, which aids in structural elucidation. mdpi.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of Related Haloacetamides

| Parameter | Value/Condition |

| LC System | UPLC/HPLC |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm) sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid sielc.com |

| Mobile Phase B | Acetonitrile or Methanol sielc.comsielc.com |

| Gradient | Optimized for separation |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | ESI Positive or APCI nih.govmdpi.com |

| MS/MS Transition | Precursor ion (e.g., [M+H]⁺) → Product ions |

This table presents typical parameters based on the analysis of similar compounds and may require optimization for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). researchgate.netakjournals.com

This high mass accuracy allows for the calculation of a unique elemental formula. For a compound like this compound (C₆H₁₀ClNO₂), the exact mass of its protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured mass. The presence of chlorine provides a distinct isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in confirming the presence of chlorine in the molecule. mdpi.com

HRMS is particularly valuable in identifying unknown metabolites or degradation products of this compound. By obtaining the accurate mass of a potential metabolite, researchers can propose its elemental formula and, in conjunction with fragmentation data, elucidate its structure. For instance, the hydroxylation of a related compound, lacosamide, was successfully characterized using HRMS. akjournals.com

Table 2: Theoretical vs. Measured Mass for a Related N-Substituted Acetamide

| Compound | Formula | Theoretical m/z ([M+H]⁺) | Measured m/z | Mass Accuracy (ppm) |

| N-(p-tolyl)acetamide | C₉H₁₂NO | 150.09134 | 150.0913 | -2.3 |

| Lacosamide Metabolite | C₁₃H₁₈N₂O₄ | 283.13393 | 283.1341 | 0.6 |

Data adapted from studies on related compounds to illustrate the principle of HRMS. akjournals.com

X-ray Crystallography for Three-Dimensional Structural Elucidation (Relevant to related organic compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not publicly available, the analysis of related organic compounds, particularly other N-substituted chloroacetamides, provides significant insight into the expected structural features. researchgate.netresearchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This reveals precise information about bond lengths, bond angles, and torsion angles within the molecule.

Studies on related compounds like 2-chloro-N-phenylacetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide show that the conformation of the molecule is influenced by both intramolecular and intermolecular forces. researchgate.netnih.gov The amide group is often found to be nearly planar, and its orientation relative to other parts of the molecule can vary. A common feature in the crystal packing of N-substituted acetamides is the formation of hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, leading to the formation of chains or more complex networks. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Related Chloroacetamide Derivative

| Parameter | 2-chloro-N-phenylacetamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.854(3) Å, b = 9.613(3) Å, c = 9.873(3) Å |

| α = 90°, β = 117.81(2)°, γ = 90° | |

| Volume | 826.6(4) ų |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bonding | N—H···O interactions forming infinite chains |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray crystallography.

The structural information gleaned from X-ray crystallography is invaluable for understanding the molecule's physical properties and its interactions with other molecules, which is crucial for applications in fields such as materials science and drug design.

Computational and Theoretical Studies on 2 Chloro N 2 Oxobutyl Acetamide Reactivity and Structure

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a primary tool in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 2-chloro-N-(2-oxobutyl)acetamide, this involves exploring its conformational landscape to identify the various low-energy structures (conformers) it can adopt. The presence of rotatable bonds, such as the C-N amide bond and the C-C bonds in the oxobutyl chain, gives rise to multiple potential conformers.

Table 1: Illustrative Optimized Geometrical Parameters of a Related N-substituted Chloroacetamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| N-H | 1.01 | ||

| C-Cl | 1.78 | ||

| O=C-N | 123.5 | ||

| C-N-C | 121.8 | ||

| H-N-C=O | 180.0 |

Note: These values are representative and based on typical findings for similar molecules. Actual values for this compound would require specific calculations.

Once the optimized geometry is obtained, DFT calculations can reveal a wealth of information about the electronic properties of this compound. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the amide nitrogen and the carbonyl oxygen, which are regions of higher electron density. The LUMO, conversely, would likely be distributed over the electrophilic carbonyl carbon and the carbon atom bearing the chlorine atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In an ESP map of this compound, negative potential (typically colored red or orange) would be expected around the carbonyl oxygen and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the amide hydrogen, highlighting its potential as a hydrogen bond donor. These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological targets or solvents.

Table 2: Representative Electronic Properties of a Related N-substituted Chloroacetamide

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.7 |

Note: These values are illustrative and would vary for this compound.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be predicted. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.

For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide and the ketone, the C-N stretch, and the C-Cl stretch. Comparing the predicted spectrum with an experimental one can confirm the molecule's structure and the presence of specific functional groups. For example, the amide I band (primarily C=O stretch) is particularly sensitive to the local environment and hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would provide insights into its conformational dynamics. nih.gov The simulation would show how the molecule transitions between different low-energy conformations identified by quantum chemical calculations. It would also reveal the stability of these conformations in a solution by explicitly modeling the interactions between the solute and solvent molecules.

If this compound were being investigated for its potential to interact with a biological target, such as an enzyme, MD simulations would be an essential tool for studying molecular recognition and binding. After an initial prediction of the binding pose using molecular docking, an MD simulation of the ligand-protein complex can be performed.

These simulations can assess the stability of the binding pose, revealing whether the molecule remains securely in the binding site or if it is unstable and diffuses away. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be monitored throughout the simulation. This analysis provides a detailed, dynamic picture of the binding mode and can help to rationalize the molecule's biological activity or lack thereof. For related acetamide (B32628) derivatives, molecular docking and MD simulations have been used to explore their binding to enzymes like cyclooxygenase, providing insights into their potential as inhibitors. orientjchem.org

In Silico Mechanistic Pathway Analysis

The computational investigation into the reaction mechanisms of this compound is crucial for predicting its stability and potential chemical interactions. This analysis involves the theoretical modeling of reaction coordinates to understand the step-by-step process of its transformations.

Transition State Search and Reaction Barrier Determination

A critical aspect of understanding the reactivity of this compound is the identification of transition states and the determination of the associated energy barriers for its potential reactions. Transition state theory posits that for a reaction to occur, molecules must pass through a high-energy state known as the transition state. The energy required to reach this state is the activation energy or reaction barrier.

Computational methods are employed to locate the geometry of these transition states and calculate their energies. This information is vital for predicting the kinetics of a reaction. For instance, a high-energy barrier would suggest a slow reaction rate, while a lower barrier indicates a more facile transformation. While specific values for this compound are not available in the provided search results, the general approach involves sophisticated algorithms that explore the potential energy surface of the reacting system to find the saddle points corresponding to transition states.

Energetic Profiles of Key Chemical Transformations

The energetic profiles of key chemical transformations of this compound can be computationally mapped to visualize the energy changes that occur during a reaction. These profiles chart the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

By analyzing these profiles, researchers can determine whether a reaction is exothermic (releases energy) or endothermic (requires energy) and can identify the rate-determining step—the step with the highest energy barrier. This detailed energetic landscape is fundamental to predicting the feasibility and spontaneity of a given chemical process involving this compound.

Synthetic Utility of 2 Chloro N 2 Oxobutyl Acetamide in the Construction of Complex Organic Molecules

Role as Versatile Precursors in Heterocycle Synthesis

The bifunctional nature of N-(oxoalkyl)chloroacetamides renders them highly effective precursors for the synthesis of heterocyclic compounds. The presence of both an electrophilic chloromethyl group and a nucleophilic nitrogen atom, in addition to the ketone carbonyl group, allows for intramolecular cyclization reactions to form various ring systems.

Building Blocks for Nitrogen-Containing Cyclic Systems

Research on N-(3-oxoalkyl)chloroacetamides has demonstrated their capacity to serve as direct precursors to nitrogen-containing cyclic systems. Specifically, under basic conditions, these molecules undergo intramolecular cyclization to yield cis-3,4-epoxypiperidin-2-ones. nu.edu.kznih.gov This transformation is a significant example of how the dual functionality of the molecule can be harnessed to construct complex heterocyclic scaffolds.

The reaction proceeds via an intramolecular Darzens reaction, where a base abstracts a proton from the α-carbon of the acetamide (B32628) moiety, leading to the formation of a carbanion. This carbanion then attacks the ketone carbonyl group, forming an epoxide ring fused to the newly formed piperidinone core. nu.edu.kznih.gov The stereochemistry of the resulting epoxide is predominantly cis. nu.edu.kznih.gov

The reaction conditions, particularly the choice of base and solvent, have a significant impact on the reaction outcome and yield. For instance, the use of potassium t-butoxide in a mixture of t-butanol and benzene (B151609) has been shown to favor the formation of the desired cis-3,4-epoxypiperidin-2-ones. nu.edu.kznih.gov The yields of these cyclization reactions can vary depending on the specific substituents on the alkyl chain.

Below is a table summarizing the synthesis of various cis-3,4-epoxypiperidin-2-ones from their corresponding N-(3-oxoalkyl)chloroacetamide precursors.

| N-(3-oxoalkyl)chloroacetamide Precursor | Product (cis-3,4-epoxypiperidin-2-one) | Yield (%) | Reference |

|---|---|---|---|

| N-(1,1-dimethyl-3-oxobutyl)chloroacetamide | cis-3,4-Epoxy-5,5-dimethyl-piperidin-2-one | 71 | nih.gov |

| N-(3-oxo-3-phenylpropyl)chloroacetamide | cis-3,4-Epoxy-5-phenyl-piperidin-2-one | 27 | nih.gov |

| N-(3-oxo-2-propyl)chloroacetamide | cis-3,4-Epoxy-5-methyl-piperidin-2-one | 43 | nih.gov |

| N-(3-oxo-1-phenylpropyl)chloroacetamide | cis-3,4-Epoxy-6-phenyl-piperidin-2-one | 10 | nih.gov |

| N-(1,1,3-trimethyl-3-oxobutyl)chloroacetamide | cis-3,4-Epoxy-5,5,6-trimethyl-piperidin-2-one | 59 | nih.gov |

These epoxy-lactams are valuable intermediates themselves, with the potential for further functionalization through the opening of the strained epoxide ring, leading to a variety of substituted piperidines. nu.edu.kz

Precursors to Polycyclic and Fused Ring Systems

Derivatization Pathways to Chiral Compounds and Specialized Functional Materials

The intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides to cis-3,4-epoxypiperidin-2-ones inherently generates chiral molecules, as the epoxide ring introduces stereocenters. nu.edu.kznih.gov This provides a direct pathway to chiral building blocks. The resulting racemic mixture of enantiomers can potentially be separated using chiral resolution techniques, such as chiral chromatography, to yield enantiomerically pure compounds. nih.govwikipedia.org These chiral lactams are valuable intermediates for the synthesis of bioactive molecules where stereochemistry is crucial for activity. nih.gov

Furthermore, the lactam and epoxide functionalities present in the cyclized product offer handles for further derivatization. The lactam ring can be opened to yield linear polymers or be functionalized to create specialized materials. Ring-opening polymerization of lactams is a well-established method for synthesizing polyamides with diverse properties. rsc.org The resulting polymers can have applications in biomedical fields, for instance, as drug delivery vehicles or tissue engineering scaffolds. rsc.orgsemanticscholar.org The presence of the reactive epoxide group allows for the introduction of various functional groups, which can be used to tune the properties of the resulting polymers for specific applications, such as creating temperature and pH-responsive materials. rsc.org

Integration into Multi-step Organic Synthesis Sequences

The utility of 2-chloro-N-(2-oxobutyl)acetamide and its analogs extends to their integration into more complex, multi-step synthetic sequences. Their bifunctional nature allows for their participation in cascade reactions and their incorporation into convergent synthetic strategies.

Cascade Reactions and Tandem Processes

The concept of tandem cyclization processes is a powerful tool in the synthesis of heterocycles. sciforum.netrsc.org The reactive intermediates generated from N-(oxoalkyl)chloroacetamides could potentially be trapped in further intramolecular or intermolecular reactions, leading to even more complex molecular architectures in a single pot.

Q & A

Q. What crystallographic data inform the compound’s solid-state behavior?

- Answer: Single-crystal X-ray diffraction reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing the lattice. Space group assignments (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β) are critical for polymorphism studies .

Q. Q. How can researchers mitigate toxicity risks during in vivo studies?

- Answer: Acute toxicity is assessed via OECD Guideline 423 (dose escalation in rodents). Metabolite profiling (e.g., glutathione adducts) identifies detoxification pathways. Always use PPE (gloves, goggles) and fume hoods during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.